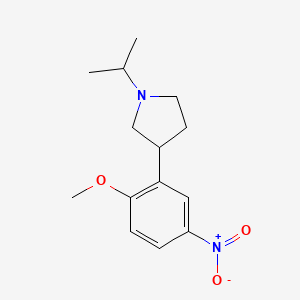
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metoxi-2-metil-N-(1-pentanoilciclohexil)benzamida es un compuesto orgánico sintético que pertenece a la clase de las benzamidas. Las benzamidas son conocidas por sus diversas aplicaciones en química medicinal, biología y procesos industriales. Este compuesto se caracteriza por su estructura única, que incluye un grupo metoxi, un grupo metil y un grupo pentanoilciclohexil unido a un núcleo de benzamida.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-Metoxi-2-metil-N-(1-pentanoilciclohexil)benzamida normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con ácido 3-metoxi-2-metilbenzoico y 1-pentanoilciclohexilamina.
Activación del ácido carboxílico: El grupo ácido carboxílico del ácido 3-metoxi-2-metilbenzoico se activa mediante un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP).
Formación del enlace amida: El ácido carboxílico activado reacciona con la 1-pentanoilciclohexilamina para formar el compuesto benzamida deseado. La reacción se lleva a cabo normalmente en un disolvente orgánico como el diclorometano (DCM) en condiciones suaves.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Metoxi-2-metil-N-(1-pentanoilciclohexil)benzamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo metoxi puede oxidarse para formar un grupo hidroxilo utilizando agentes oxidantes como el permanganato de potasio (KMnO4).
Reducción: El grupo carbonilo en la parte pentanoil se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en medio acuoso.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio (NaOMe) en metanol.
Principales productos formados
Oxidación: Formación de 3-hidroxi-2-metil-N-(1-pentanoilciclohexil)benzamida.
Reducción: Formación de 3-metoxi-2-metil-N-(1-pentanolciclohexil)benzamida.
Sustitución: Formación de diversas benzamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-Metoxi-2-metil-N-(1-pentanoilciclohexil)benzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antioxidantes.
Medicina: Explorado por sus posibles efectos terapéuticos, como actividades antiinflamatorias y analgésicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-Metoxi-2-metil-N-(1-pentanoilciclohexil)benzamida implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores o canales iónicos, modulando su actividad.
Vías implicadas: Puede influir en las vías de señalización relacionadas con la inflamación, el dolor o el estrés oxidativo, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
3-Metoxi-2-metilbenzamida: Carece del grupo pentanoilciclohexil, lo que da lugar a diferentes propiedades químicas y biológicas.
2-Metil-N-(1-pentanoilciclohexil)benzamida:
3-Acetoxi-2-metilbenzamida: Contiene un grupo acetoxi en lugar de un grupo metoxi, lo que lleva a variaciones en su comportamiento químico.
Unicidad
3-Metoxi-2-metil-N-(1-pentanoilciclohexil)benzamida es única debido a su combinación específica de grupos funcionales, que confieren una reactividad química distinta y posibles actividades biológicas. Su estructura permite diversas aplicaciones en diversos campos de la investigación y la industria.
Propiedades
Número CAS |
644980-20-1 |
|---|---|
Fórmula molecular |
C20H29NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide |
InChI |
InChI=1S/C20H29NO3/c1-4-5-12-18(22)20(13-7-6-8-14-20)21-19(23)16-10-9-11-17(24-3)15(16)2/h9-11H,4-8,12-14H2,1-3H3,(H,21,23) |
Clave InChI |
LOSJWLOWXCQYPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1(CCCCC1)NC(=O)C2=C(C(=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



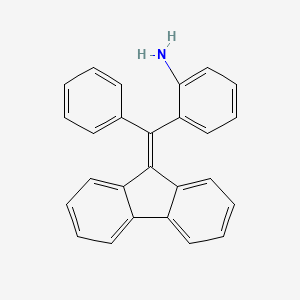
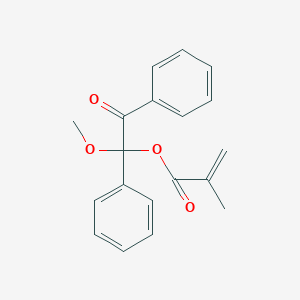
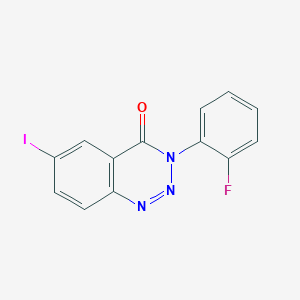

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
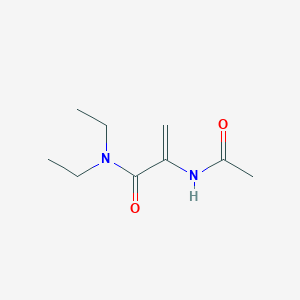
![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

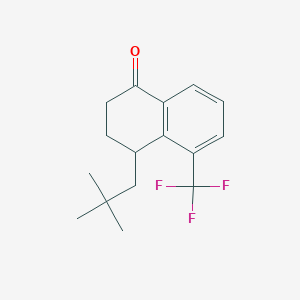

![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)
